molecular formula C17H18O2 B12342135 2-Allyl-1-(benzyloxy)-4-methoxybenzene

2-Allyl-1-(benzyloxy)-4-methoxybenzene

Cat. No.: B12342135
M. Wt: 254.32 g/mol
InChI Key: IPUQIWHADWIXIT-UHFFFAOYSA-N
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Description

2-Allyl-1-(benzyloxy)-4-methoxybenzene is a valuable aromatic ether intermediate for organic synthesis and chemical research. Its molecular structure, which features an allyl chain and a benzyloxy protecting group on a methoxybenzene core, allows for selective functionalization and further transformations, including cross-coupling reactions and cyclizations . This makes it a versatile building block in the preparation of bioactive molecules, natural product analogs, and complex aromatic frameworks for pharmaceutical research . The compound is structurally analogous to eugenol derivatives, which are of significant interest in fragrance and flavor chemistry . The benzyloxy group can be introduced under various conditions and serves as a common protecting group for hydroxyl functions, offering stability during synthetic sequences and allowing for orthogonal deprotection strategies . As a result, this compound is particularly useful in multi-step syntheses for constructing complex molecular architectures. This product is intended for chemical research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

4-methoxy-1-phenylmethoxy-2-prop-2-enylbenzene

InChI

InChI=1S/C17H18O2/c1-3-7-15-12-16(18-2)10-11-17(15)19-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3

InChI Key

IPUQIWHADWIXIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CC=C

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Methoxy Group Introduction :
    Starting with 2-allyl-1,4-dihydroxybenzene, selective methylation of the para-hydroxyl group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields 2-allyl-4-methoxyphenol.
  • Benzyloxy Group Installation :
    The remaining ortho-hydroxyl group undergoes benzylation with benzyl bromide (BnBr) under reflux conditions in dimethylformamide (DMF), catalyzed by K₂CO₃.

Conditions :

  • Temperature: 80–100°C (reflux)
  • Solvent: DMF or acetone
  • Base: K₂CO₃
  • Yield: 70–85%

Key Considerations

  • Selectivity : Sequential protection avoids cross-reactivity.
  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product.

Claisen Rearrangement-Based Synthesis

This method exploits the-sigmatropic rearrangement of allyl vinyl ethers, offering stereochemical control.

Reaction Pathway

  • Allyl Vinyl Ether Formation :
    3-Allyloxy-4-methoxybenzaldehyde is synthesized via alkylation of 4-methoxysalicylaldehyde with allyl bromide.
  • Claisen Rearrangement :
    Heating the allyl vinyl ether at 180°C induces rearrangement to 2-allyl-3-hydroxy-4-methoxybenzaldehyde.
  • Benzylation :
    The phenolic hydroxyl group is benzylated using BnBr/K₂CO₃ in acetone.

Conditions :

  • Rearrangement Temperature: 180°C (neat)
  • Catalyst: None (thermal activation)
  • Yield: 80–92%

Advantages

  • Regioselectivity : The rearrangement directs the allyl group to the ortho position.
  • Scalability : Suitable for multi-gram synthesis.

Direct Alkylation of Phenolic Precursors

A streamlined approach involves direct alkylation of pre-functionalized phenols.

Reaction Pathway

  • Starting Material :
    4-Allyl-2-methoxyphenol (eugenol) serves as the precursor.
  • Benzylation :
    Eugenol reacts with BnBr in the presence of K₂CO₃ or sodium hydride (NaH) in tetrahydrofuran (THF).

Conditions :

  • Solvent: THF or DMF
  • Base: NaH (60% dispersion) or K₂CO₃
  • Temperature: 0°C to room temperature
  • Yield: 75–90%

Optimization Insights

  • Base Choice : NaH enhances reaction rate but requires anhydrous conditions.
  • Side Reactions : Over-alkylation is mitigated by stoichiometric control.

Comparative Analysis of Methods

Method Steps Yield Cost Complexity
Williamson Ether 2 70–85% Low Moderate
Claisen Rearrangement 3 80–92% High High
Direct Alkylation 1 75–90% Low Low

Key Findings :

  • Direct Alkylation offers simplicity and cost-effectiveness, ideal for industrial applications.
  • Claisen Rearrangement provides superior regiocontrol for research-scale synthesis.
  • Williamson Synthesis balances yield and practicality for laboratory settings.

Emerging Methodologies

Grubbs Catalyzed Metathesis

Recent studies explore ring-closing metathesis using Grubbs’ catalyst to construct the allyl-benzene linkage. While promising, yields remain moderate (40–50%), necessitating further optimization.

Photocatalytic Benzylation

Preliminary work employs visible-light catalysis for benzyloxy group installation, reducing reliance on strong bases. Current prototypes achieve 60% yield under ambient conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: The reaction is carried out in an acidic or basic medium.

      Products: Oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids.

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: The reaction is performed in an inert solvent like ether or THF.

      Products: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.

  • Substitution:

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2)

      Conditions: The reaction is conducted under controlled temperatures to avoid over-substitution.

      Products: Halogenated derivatives of 2-Allyl-1-(benzyloxy)-4-methoxybenzene.

Scientific Research Applications

Biological Activities

Research indicates that compounds with structural similarities to 2-Allyl-1-(benzyloxy)-4-methoxybenzene exhibit various biological activities:

  • Antioxidant Properties : The compound is noted for its potential antioxidant capabilities, making it a candidate for incorporation into cosmetic formulations aimed at combating oxidative stress.
  • Anti-cancer Effects : Similar compounds have been studied for their anti-cancer properties. For instance, derivatives of benzofuran, which share structural features with this compound, have shown promise in inhibiting the proliferation of cancer cells and suppressing metastasis in hepatocellular carcinoma cell lines .

Pharmaceutical Applications

The synthesis of this compound can serve as an intermediate in the development of active pharmaceutical ingredients (APIs). The hydronaphthalene structure associated with this compound has been linked to a variety of biological activities relevant to drug development:

  • Active Pharmaceutical Ingredients : The compound's unique structure allows it to be used as a building block in synthesizing APIs that target various diseases, including cancer and inflammatory conditions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several chemical reactions that may include:

  • Allylation Reactions : The introduction of the allyl group can enhance the reactivity of the compound, facilitating further modifications that are essential in drug development.
  • Functional Group Transformations : The presence of methoxy and benzyloxy groups allows for diverse chemical transformations, which can be exploited in synthetic chemistry to create new derivatives with enhanced biological activity.

Case Studies

Several studies have explored the applications of compounds similar to this compound:

  • A study demonstrated that benzofuran derivatives exhibit anti-metastatic effects on hepatocellular carcinoma cells by altering cell morphology and inhibiting migration . This suggests that similar compounds could be developed for therapeutic use against cancer.
  • Another research effort focused on synthesizing novel compounds from benzofuran derivatives, emphasizing their potential in drug discovery due to their varied biological activities .

Mechanism of Action

The mechanism by which 2-Allyl-1-(benzyloxy)-4-methoxybenzene exerts its effects depends on its interaction with molecular targets. The allyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile molecule for different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene
  • Substituents : Propargyl (C≡C) group at C1 instead of allyl.
  • Synthesis : Prepared via propargyl alcohol and benzyl alcohol coupling, yielding 80% as a pale yellow oil .
  • Reactivity : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), contrasting with the allyl group’s propensity for electrophilic addition.
4-Allyl-1-butoxy-2-methoxybenzene
  • Substituents : Butoxy (C₄H₉O) at C1 instead of benzyloxy.
  • Molecular Weight : 220.31 g/mol (vs. 254.32 g/mol for the target compound) .
  • Properties: The aliphatic butoxy group reduces π-π stacking interactions, likely improving solubility in non-polar solvents compared to the aromatic benzyloxy group.
1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene
  • Substituents : Chloromethyl groups at C2 and C4.
  • Applications: Used as a monomer for π-conjugated polymers due to its electrophilic chloromethyl groups, which facilitate nucleophilic substitution reactions .
  • Crystal Structure : Dihedral angle of 52.65° between benzyloxy and main benzene ring, influencing molecular packing .

Reactivity and Stability

  • Allyl Group Stability : In allyl-containing analogs (e.g., N-(2-allyl-4-chloroindazol-5-yl)-4-methoxybenzene), X-ray crystallography confirms the allyl C=C bond length (1.314 Å) remains intact under reaction conditions, indicating robustness against electrophilic attack .
  • Propargyl vs. Allyl : Propargyl derivatives () exhibit distinct reactivity, such as alkyne-specific transformations, whereas allyl groups undergo additions or sigmatropic rearrangements.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features
2-Allyl-1-(benzyloxy)-4-methoxybenzene C₁₇H₁₈O₂ 254.32 Not reported Aromatic benzyloxy, allyl reactivity
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-MeO C₁₇H₁₆O₂ 252.31 Pale yellow oil Propargyl group for click chemistry
4-Allyl-1-butoxy-2-MeO-benzene C₁₄H₂₀O₂ 220.31 Not reported Aliphatic ether, structural isomer
1-Benzyloxy-2,5-bis(chloromethyl)-4-MeO C₁₆H₁₅Cl₂O₃ 326.19 Colorless crystals Electrophilic chloromethyl groups

Biological Activity

2-Allyl-1-(benzyloxy)-4-methoxybenzene, also known as 4-methoxy-2-allylphenyl benzoate, is an organic compound characterized by its unique structural features, including an allyl substituent and both methoxy and benzyloxy groups. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

  • Molecular Formula : C16H18O3
  • Molecular Weight : 258.31 g/mol
  • Structural Features :
    • Methoxy group (-OCH₃)
    • Benzyloxy group (-O-C₆H₅)
    • Allyl group (-CH₂=CH-CH₂)

The presence of these functional groups enhances the compound's solubility and stability, making it a suitable candidate for various biological applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in protecting neurons from toxic events. It has been reported to reduce neuronal damage in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective effects may be linked to its antioxidant properties and ability to modulate inflammatory responses.

Anti-convulsive and Hypothermic Activities

Research also indicates that this compound possesses anti-convulsive properties. It has been shown to reduce seizure activity in animal models, indicating its potential use as an anticonvulsant medication. Additionally, it exhibits hypothermic effects, which could be beneficial in managing hyperthermia-related conditions .

Study on Antioxidant Activity

A study conducted on various derivatives of allyl-substituted phenols indicated that this compound exhibited superior antioxidant activity compared to its analogs. The study measured the compound's ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and found a significant correlation between the presence of the methoxy group and enhanced radical scavenging capacity.

Neuroprotective Mechanism Investigation

In a recent investigation into the neuroprotective mechanisms of this compound, researchers utilized cell cultures exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a protective role against oxidative damage mediated by reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundHighModerateSignificant
2-Benzyloxy-4-methoxyphenolModerateHighLow
2-Allyl-1-isopropoxy-4-methoxybenzeneLowModerateModerate

This table illustrates how this compound compares with other structurally similar compounds regarding their biological activities.

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